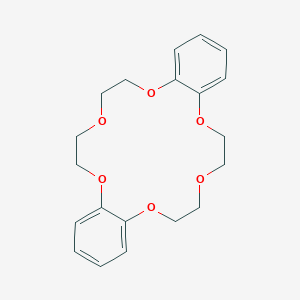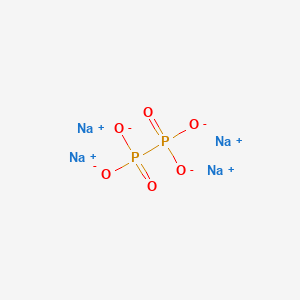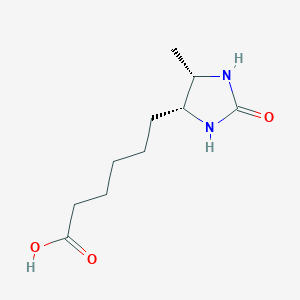
Bismuth;manganese
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of bismuth, compd. with manganese (1:1) can be achieved through various methods. One common approach involves the arc-melting technique, where bismuth and manganese are melted together in an inert atmosphere to form the desired compound. Another method is ball milling, where the elements are mechanically alloyed under controlled conditions . Industrial production often involves high-temperature synthesis followed by heat treatment to enhance the magnetic properties of the compound .
Análisis De Reacciones Químicas
Bismuth;manganese undergoes several types of chemical reactions. It can be oxidized to form oxides of bismuth and manganese. Reduction reactions can also occur, especially in the presence of reducing agents like hydrogen. Substitution reactions are possible where other elements or compounds replace either bismuth or manganese in the structure . Common reagents used in these reactions include oxygen, hydrogen, and various halogens . The major products formed from these reactions are typically oxides, halides, and other substituted compounds .
Aplicaciones Científicas De Investigación
Bismuth;manganese has a wide range of scientific research applications. In chemistry, it is studied for its magnetic properties and potential use in permanent magnets . In biology and medicine, bismuth compounds are known for their antimicrobial properties, and research is ongoing to explore the potential biomedical applications of manganese bismuthide . In industry, this compound is investigated for its use in electronic devices and sensors due to its unique magnetic and electrical properties .
Mecanismo De Acción
The mechanism by which bismuth, compd. with manganese (1:1) exerts its effects is primarily related to its magnetic properties. The compound exhibits ferromagnetism, which is attributed to the alignment of magnetic moments in the manganese atoms. This alignment is influenced by the crystal structure of the compound, which allows for strong magnetic interactions . The molecular targets and pathways involved in its action are related to the magnetic domains and the interactions between manganese and bismuth atoms .
Comparación Con Compuestos Similares
Bismuth;manganese can be compared with other similar compounds such as bismuth ferrite (BiFeO3) and bismuth telluride (Bi2Te3). While bismuth ferrite is known for its multiferroic properties, combining both ferroelectricity and magnetism, bismuth telluride is renowned for its thermoelectric properties . The uniqueness of bismuth, compd. with manganese (1:1) lies in its specific magnetic properties, which are not as pronounced in the other bismuth compounds .
Conclusion
This compound is a compound with significant potential in various fields due to its unique magnetic properties. Its synthesis, chemical reactions, and applications in scientific research make it a valuable subject of study. Understanding its mechanism of action and comparing it with similar compounds further highlights its uniqueness and potential for future applications.
Propiedades
Número CAS |
12010-50-3 |
|---|---|
Fórmula molecular |
BiMn |
Peso molecular |
263.9184 g/mol |
Nombre IUPAC |
bismuth;manganese |
InChI |
InChI=1S/Bi.Mn |
Clave InChI |
KYAZRUPZRJALEP-UHFFFAOYSA-N |
SMILES |
[Mn].[Bi] |
SMILES canónico |
[Mn].[Bi] |
| 12010-50-3 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(4S,12E)-4-phenyl-9-[(E)-3-phenylprop-2-enoyl]-1,5,9-triazacyclotridec-12-en-2-one](/img/structure/B77172.png)





